methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate
Description
Methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate is a structurally complex small molecule featuring:
- A 5H-[1,2,4]triazino[5,6-b]indole core substituted with a prop-2-en-1-yl (allyl) group at position 3.
- A sulfanyl (thioether) linkage at position 3 of the triazinoindole, connecting to an acetylated phenylalanine methyl ester moiety. Its synthesis likely follows established protocols for triazinoindole derivatives, such as coupling a thiol-containing intermediate (e.g., 5-allyl-5H-triazinoindole-3-thiol) with a brominated acetyl-phenylalanine ester precursor via nucleophilic substitution .
Properties
Molecular Formula |
C24H23N5O3S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
methyl 3-phenyl-2-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]propanoate |
InChI |
InChI=1S/C24H23N5O3S/c1-3-13-29-19-12-8-7-11-17(19)21-22(29)26-24(28-27-21)33-15-20(30)25-18(23(31)32-2)14-16-9-5-4-6-10-16/h3-12,18H,1,13-15H2,2H3,(H,25,30) |
InChI Key |
CDROONRNRAHMPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate involves multiple steps, starting with the preparation of the indole and triazine precursors. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the indole ring to indoline.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The triazine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .
Comparison with Similar Compounds
Triazinoindole Core Modifications
- Allyl vs. Allyl groups may enhance membrane permeability due to increased hydrophobicity.
Amide/Acetamide Modifications
- Phenylalanine Methyl Ester : The target compound’s phenylalanine moiety distinguishes it from analogs with simple aryl amides (e.g., NV5 in ). This ester group may improve solubility or act as a prodrug, with esterases cleaving it to release a free carboxylic acid in vivo.
- Pyridine/Phenoxy Groups: NV5’s 4-pyridinyloxyphenyl group () likely enhances water solubility and hydrogen-bonding capacity, critical for its observed anti-biofilm activity.
Biological Activity
Methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current findings regarding its synthesis, biological activity, and mechanisms of action based on diverse sources.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazine moiety and an indole derivative, which are known for their pharmacological properties. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to yield the final product. The methodologies often utilize techniques such as cross-coupling reactions and condensation processes.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:
- IC50 Values : Certain derivatives have shown IC50 values ranging from 42 to 91 µM against various cancer cell lines, indicating their potential as effective anticancer agents compared to standard treatments like chlorambucil .
- Mechanisms of Action : The biological activity is often attributed to the ability of these compounds to inhibit DNA biosynthesis and induce apoptosis in cancer cells. Molecular docking studies suggest that these compounds interact with key proteins involved in cell cycle regulation and apoptosis pathways .
Antiviral Activity
In addition to anticancer properties, there is emerging evidence that compounds within this chemical class may possess antiviral activity. For example:
- Viral Inhibition : Some studies have reported that related triazine derivatives can inhibit viral replication in vitro by disrupting viral entry or replication mechanisms .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of synthesized triazine sulfonamides.
- Results : Compounds demonstrated significant reduction in cell viability in MCF-7 breast cancer cells with IC50 values lower than that of chlorambucil, highlighting their potential as alternative therapeutic agents .
- Antiviral Evaluation :
Data Table
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 42 | MCF-7 (Breast) | DNA biosynthesis inhibition |
| Compound B | 68 | MDA-MB-231 | Apoptosis induction |
| Compound C | 91 | A549 (Lung) | Cell cycle arrest |
| Compound D | 78 | HepG2 (Liver) | Antiviral activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
